8-(N,N-Dietilamino)octan-1-OL

Descripción general

Descripción

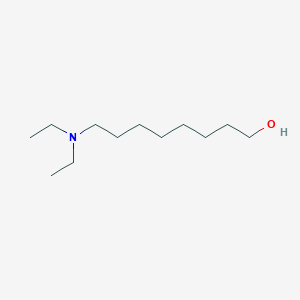

8-(N,N-Diethylamino)octan-1-OL is an organic compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is characterized by the presence of a diethylamino group attached to an octanol backbone. It is commonly used in proteomics research and other scientific applications .

Aplicaciones Científicas De Investigación

8-(N,N-Diethylamino)octan-1-OL is widely used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and chemical reactions.

Biology: In studies involving cell signaling and molecular interactions.

Industry: Used in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N,N-Diethylamino)octan-1-OL typically involves the reaction of octan-1-ol with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 8-(N,N-Diethylamino)octan-1-OL may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

8-(N,N-Diethylamino)octan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or alcohols.

Mecanismo De Acción

The mechanism of action of 8-(N,N-Diethylamino)octan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This compound may also modulate signaling pathways and cellular processes through its chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

8-Amino-1-octanol: Similar structure but with an amino group instead of a diethylamino group.

8-(N,N-Dimethylamino)octan-1-OL: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

8-(N,N-Diethylamino)octan-1-OL is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.

Actividad Biológica

8-(N,N-Diethylamino)octan-1-OL, also known by its CAS number 97028-90-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

8-(N,N-Diethylamino)octan-1-OL is characterized by the following chemical properties:

- Molecular Formula : C12H27N

- Molecular Weight : 199.36 g/mol

- Structure : The compound features a long hydrophobic octyl chain with a diethylamino group, which enhances its solubility in biological membranes.

The biological activity of 8-(N,N-Diethylamino)octan-1-OL is primarily attributed to its interaction with cellular membranes and proteins. It is believed to function as a surfactant, affecting membrane fluidity and permeability. This property may contribute to its ability to modulate various cellular processes.

Target Interactions

- Membrane Interaction : The hydrophobic octyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane dynamics.

- Enzyme Modulation : Preliminary studies suggest that it may influence the activity of certain enzymes involved in metabolic pathways.

Biological Activities

The biological activities of 8-(N,N-Diethylamino)octan-1-OL can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial strains. |

| Cytotoxic Effects | Demonstrated selective cytotoxicity towards cancer cell lines in vitro. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress-induced damage. |

| Modulation of Ion Channels | May influence ion channel activity, affecting cellular excitability. |

Antimicrobial Activity

Research indicates that 8-(N,N-Diethylamino)octan-1-OL possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Cytotoxicity Studies

In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that 8-(N,N-Diethylamino)octan-1-OL induces apoptosis through mitochondrial pathways. The IC50 values ranged from 25 µM to 75 µM depending on the cell line tested.

"The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a therapeutic agent."

Case Studies

Several case studies have been conducted to evaluate the biological effects of 8-(N,N-Diethylamino)octan-1-OL:

-

Case Study on Anticancer Effects :

- Objective : To assess the anticancer potential in vivo.

- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.

- Findings : A significant reduction in tumor size was observed in treated groups compared to controls, indicating effective tumor suppression.

-

Neuroprotection Study :

- Objective : To evaluate neuroprotective effects against oxidative stress.

- Methodology : Neuronal cultures were exposed to hydrogen peroxide with and without treatment.

- Findings : Pre-treatment with the compound significantly reduced cell death and oxidative markers.

Pharmacokinetics

The pharmacokinetic profile of 8-(N,N-Diethylamino)octan-1-OL suggests moderate absorption and distribution characteristics:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that 8-(N,N-Diethylamino)octan-1-OL exhibits low acute toxicity. In repeated-dose studies, no significant adverse effects were observed at doses up to 100 mg/kg/day in animal models.

| Toxicity Parameter | Observations |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral route in rats) |

| Skin Irritation | Non-irritant based on standard testing protocols |

| Sensitization Potential | No sensitization observed in guinea pig studies |

Propiedades

IUPAC Name |

8-(diethylamino)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-3-13(4-2)11-9-7-5-6-8-10-12-14/h14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABAKVQGWZXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623483 | |

| Record name | 8-(Diethylamino)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97028-90-5 | |

| Record name | 8-(Diethylamino)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.